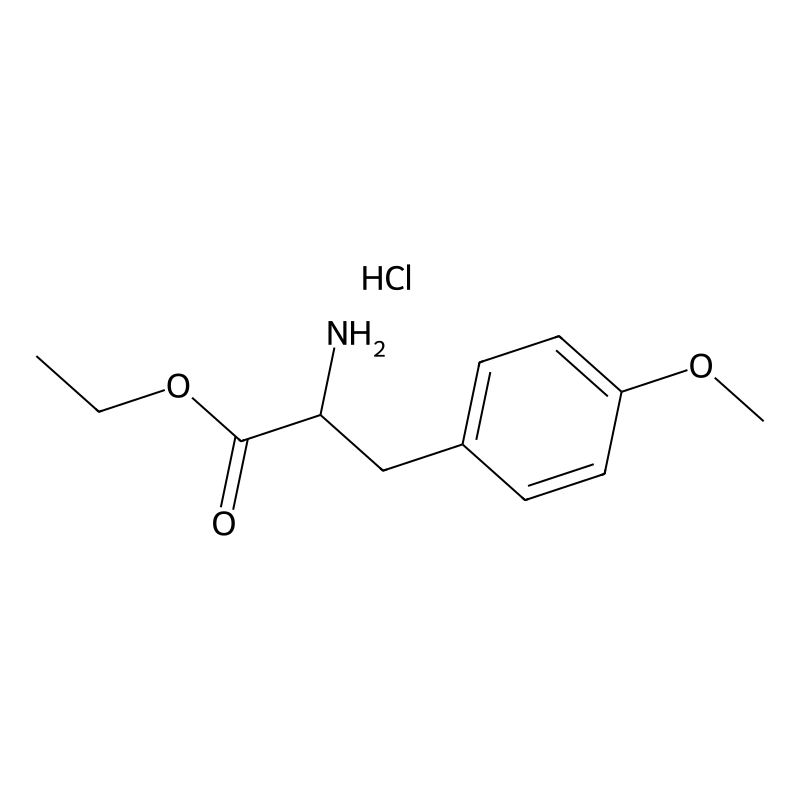Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO₃ and a CAS number of 79751-43-2. This compound is characterized by its ethyl ester structure, which includes an amino group and a methoxy-substituted phenyl group. The presence of the hydrochloride indicates that it is in a salt form, enhancing its solubility in polar solvents, which is beneficial for various applications in pharmaceuticals and biochemistry .
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 2-amino-3-(4-methoxyphenyl)propanoic acid and ethanol.
- Acylation: The amino group can react with acyl chlorides to form amides.
- N-alkylation: The amino group can also be alkylated using alkyl halides, leading to various derivatives.
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The synthesis of ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
- Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetone and ethylamine.
- Condensation Reaction: A condensation reaction between the starting materials forms the intermediate compound.
- Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.
This multi-step synthesis allows for the introduction of specific functional groups while maintaining high yields .
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has several applications:
- Pharmaceuticals: It may be utilized as an intermediate in the synthesis of drugs targeting pain relief or neurological disorders.
- Research: Used in biochemical studies to explore its interaction with various biological systems.
- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules.
The versatility of this compound makes it valuable in both research and industrial settings .
Several compounds share structural similarities with ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of methoxy | Potentially different biological activity profile |
| Ethyl 2-amino-3-(4-chlorophenyl)propanoate | Chlorine substitution on the phenyl ring | May exhibit different receptor interactions |
| Ethyl 2-amino-3-(phenyl)propanoate | No methoxy substitution | Lacks specific electronic effects from methoxy |
The unique presence of the methoxy group in ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride may enhance its lipophilicity and influence its biological activity compared to these similar compounds .








